

Spectroscopic and Structural Elucidation of Dibrominated Carbazole Systems: A Technical Guide

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Compound of Interest

Compound Name: 4,5-dibromo-9H-carbazole

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Disclaimer: Extensive literature searches did not yield publicly available experimental spectroscopic data (NMR, FT-IR, UV-Vis) and detailed protocols specifically for **4,5-dibromo-9H-carbazole**. Therefore, this guide provides a comprehensive overview of the spectroscopic characterization of the closely related and well-documented isomer, 3,6-dibromo-9H-carbazole, as a representative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles described herein are directly applicable to the analysis of other carbazole derivatives.

This technical guide details the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 3,6-dibromo-9H-carbazole. It includes detailed experimental protocols for its synthesis and characterization, alongside workflow diagrams to illustrate the logical processes in its structural analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from NMR and FT-IR spectroscopy for 3,6-dibromo-9H-carbazole.

Table 1: ^1H NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.37	singlet	-	N-H
8.13	doublet	1.9	H-4, H-5
7.52	doublet	8.6	H-2, H-7
7.31	doublet	8.6	H-1, H-8

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Chemical Shift (δ) ppm	Assignment
139.40	C-4a, C-4b
129.26	C-4, C-5
124.45	C-2, C-7
113.07	C-1, C-8
112.32	C-3, C-6

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: FT-IR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3421	Strong	N-H stretching
1564	Medium	N-H bending
562	Medium	C-Br stretching

Sample Preparation: KBr pellet[2]

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorptions in the ultraviolet region, arising from π - π^* electronic transitions within the aromatic system. For 3,6-dibromo-9H-carbazole, the spectrum is expected to show multiple absorption bands. The introduction of bromine atoms, which are auxochromes, may cause a bathochromic (red) shift of these absorption maxima compared to the parent carbazole molecule. Typically, carbazole-based compounds exhibit absorption peaks in the range of 240-365 nm.^[3]

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic characterization of 3,6-dibromo-9H-carbazole.

3.1. Synthesis of 3,6-dibromo-9H-carbazole^[1]

- **Reaction Setup:** To a suspension of carbazole (1 equivalent) in dichloromethane (DCM), a solution of N-bromosuccinimide (NBS, 2 equivalents) in dry dimethylformamide (DMF) is added dropwise over 1 hour at room temperature.
- **Reaction Execution:** The reaction mixture is stirred at room temperature for 24 hours.
- **Work-up and Purification:** The reaction mixture is extracted with water three times. The organic layer is then dried over anhydrous magnesium sulfate (MgSO_4) and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in acetone and precipitated with hexane. The solid precipitate is filtered and dried under vacuum at 50°C to yield 3,6-dibromo-9H-carbazole as a white solid.

3.2. NMR Spectroscopy^[1]

- **Sample Preparation:** Approximately 5-10 mg of the synthesized 3,6-dibromo-9H-carbazole is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a 500 MHz NMR spectrometer. ^1H NMR spectra are typically acquired with 16-32 scans, and ^{13}C NMR spectra are acquired with 1024-2048 scans. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

3.3. FT-IR Spectroscopy[2]

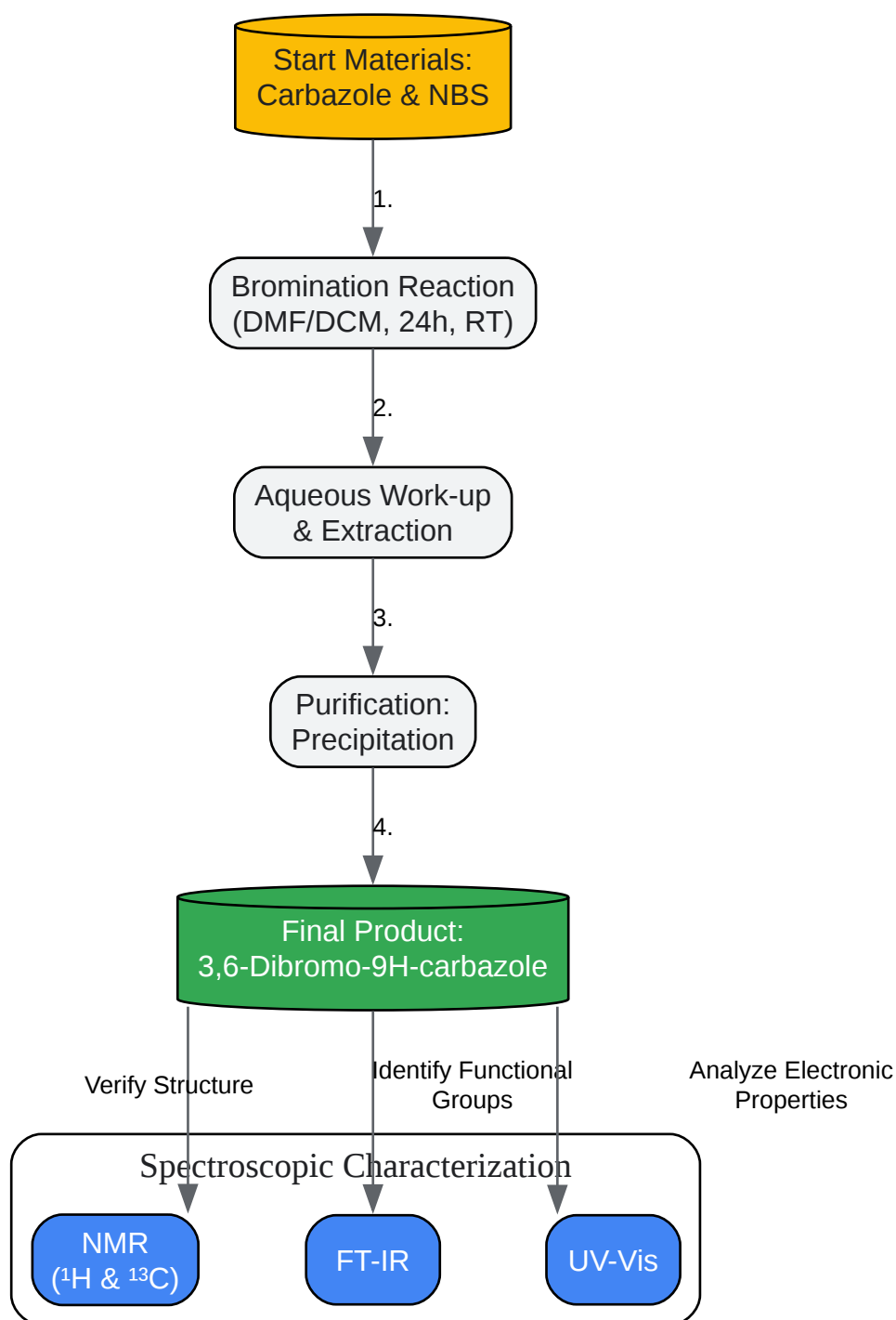
- **Sample Preparation:** A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The FT-IR spectrum is recorded using an FT-IR spectrophotometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample chamber is recorded prior to sample analysis.

3.4. UV-Vis Spectroscopy[2]

- **Sample Preparation:** A dilute solution of 3,6-dibromo-9H-carbazole is prepared in a suitable UV-transparent solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The concentration is typically in the micromolar range.
- **Data Acquisition:** The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm. The solvent is used as a reference in the second beam.

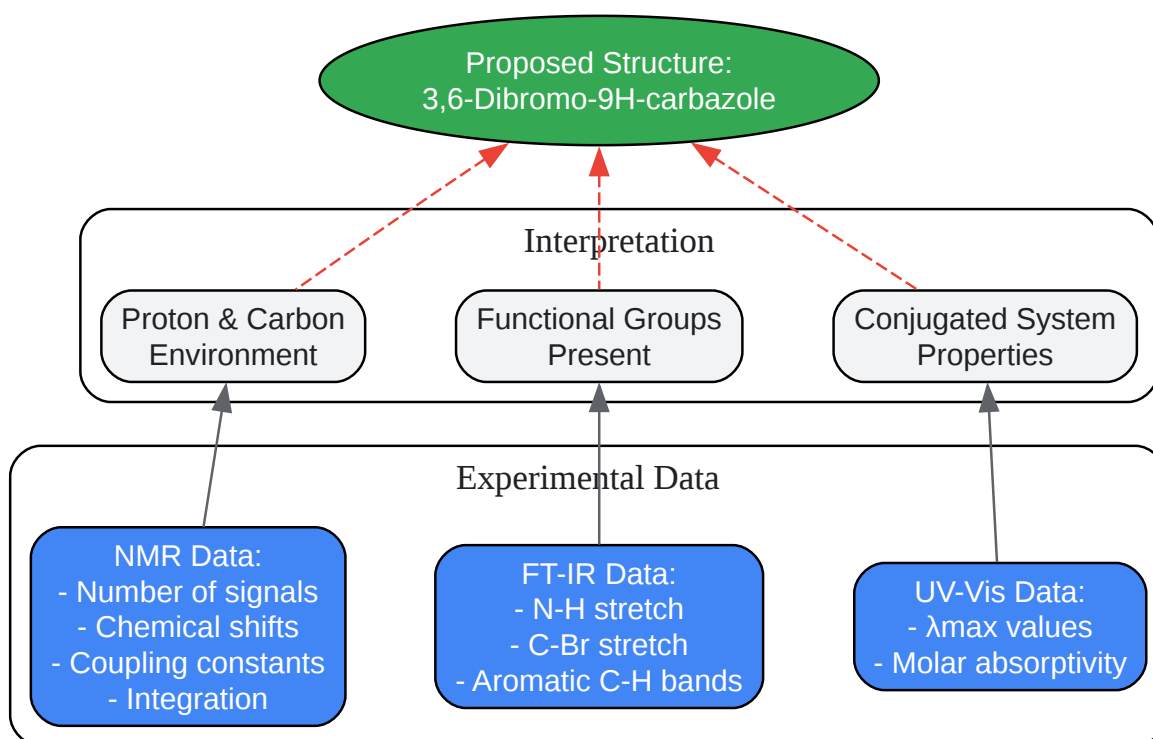
Visualization of Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of dibromocarbazoles and the logical integration of spectroscopic data for structural elucidation.



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Caption: Synthesis and Characterization Workflow.



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Caption: Spectroscopic Data Integration Logic.

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